molecular formula C12H15ClN2S B12941842 1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride CAS No. 74461-53-3

1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride

Cat. No.: B12941842
CAS No.: 74461-53-3
M. Wt: 254.78 g/mol
InChI Key: QPYAFBODSHQDLY-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride: is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 4-position, a phenylmethylthio group at the 5-position, and a monohydrochloride salt form. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Introduction of the Methyl Group: The methyl group at the 4-position can be introduced through alkylation reactions using methyl iodide or methyl bromide.

    Attachment of the Phenylmethylthio Group: The phenylmethylthio group can be introduced through a nucleophilic substitution reaction using benzyl mercaptan and a suitable leaving group.

    Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioether group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Benzyl mercaptan, alkyl halides, and polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H15ClN2S and a molecular weight of approximately 244.77 g/mol. The presence of the imidazole ring allows for diverse chemical reactivity, making it suitable for various synthetic applications in medicinal chemistry. The hydrochloride form enhances its solubility in water, which is advantageous for biological studies and pharmaceutical formulations.

Medicinal Chemistry

1H-Imidazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound has been investigated for its potential roles in pharmacology due to its structural similarity to known bioactive molecules.

Case Studies

  • Antimicrobial Activity : Research has shown that imidazole derivatives exhibit significant antimicrobial properties against various pathogens. In vitro studies have demonstrated that the compound can inhibit the growth of specific bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Further research is required to elucidate the underlying mechanisms and efficacy in clinical settings.

Pharmaceutical Applications

The compound's solubility and reactivity make it a candidate for drug formulation. Its ability to interact with biological targets is crucial for drug development.

Drug Development Insights

  • Target Interactions : Studies examining the interactions of this compound with various biological targets are essential for understanding its pharmacological potential. These interactions may involve enzyme inhibition or receptor modulation, providing insight into its efficacy and safety profiles necessary for drug development.
  • Formulation Strategies : The hydrochloride salt form enhances the compound's stability and bioavailability, making it suitable for oral or injectable formulations.

Synthetic Applications

The versatility of 1H-Imidazole derivatives allows them to be utilized as intermediates in organic synthesis.

Synthetic Pathways

  • Synthesis Methods : Several synthetic routes have been developed for producing 1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride. These methods highlight the compound's accessibility for research and pharmaceutical development.

Comparison with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructureKey Features
1H-Imidazole, 4-methyl-5-(benzylthio)methylStructureSimilar imidazole core; lacks methylthio group
Benzylthio derivative of ImidazoleStructureDifferent substituent patterns; varying biological activity
Imidazolium salt derivativesStructurePositively charged; different reactivity profiles

This comparison illustrates how variations in substituents can influence biological activity and chemical properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular processes by disrupting membrane integrity or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole, 4-methyl-
  • 1H-Imidazole, 5-methyl-
  • 1H-Imidazole, 4,5-dimethyl-
  • 1H-Imidazole, 4-methyl-5-nitro-

Uniqueness

1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and biological properties

Biological Activity

1H-Imidazole, 4-methyl-5-(((phenylmethyl)thio)methyl)-, monohydrochloride (CAS No. 74461-53-3) is a compound of considerable interest in pharmacology and toxicology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, toxicity studies, and potential therapeutic applications.

  • Molecular Formula : C12H15ClN2S
  • Molecular Weight : 244.78 g/mol
  • Structure : The compound features an imidazole ring substituted with a methyl group and a phenylmethylthio group, contributing to its biological properties.

Pharmacokinetics

Pharmacokinetic studies reveal significant absorption and metabolism characteristics of the compound:

  • Absorption : Approximately 50% of an oral dose (20 mg/kg body weight) was absorbed within 27 minutes, with peak plasma concentrations occurring five hours post-administration. Bioavailability was estimated at 69% based on plasma levels .
  • Metabolism : The compound undergoes metabolic transformations primarily in the liver, producing metabolites such as 5-methyl hydantoin and urea. Notably, recovery of unchanged parent compound in urine was minimal (0.07 mg/kg body weight) .
  • Half-Life : The biological half-life was reported to be around 9.37 hours, indicating prolonged activity within the system .

Toxicity Studies

Toxicological assessments have identified various effects associated with high doses of the compound:

  • Acute Toxicity : In studies involving rats and mice, doses greater than 2500 ppm led to significant adverse effects including increased liver weights, erythrocytosis, and signs of neurotoxicity such as tremors and ataxia .
  • Chronic Toxicity : A no observed adverse effect level (NOAEL) was established at 1250 ppm (approximately 80 mg/kg body weight/day), indicating that lower doses may be safer for long-term exposure .
  • Reproductive Toxicity : The compound has been linked to reproductive organ damage in male rodents at higher concentrations, including testicular degeneration and prostate inflammation .

Biological Activity

1H-Imidazole derivatives have been studied for their potential therapeutic effects:

  • Antimicrobial Activity : Some studies suggest that imidazole compounds exhibit antimicrobial properties against various bacterial strains. This activity is attributed to their ability to interact with microbial enzymes and disrupt cellular processes.
  • Anticancer Potential : Research indicates that imidazole derivatives may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Specific mechanisms include the inhibition of angiogenesis and induction of apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the biological activity of related imidazole compounds:

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that imidazole derivatives showed significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
  • Cancer Research :
    • Another study explored the anticancer effects of imidazole compounds in vitro and in vivo, showing promising results in reducing tumor size in mouse models through mechanisms involving apoptosis induction and cell cycle arrest .

Properties

CAS No.

74461-53-3

Molecular Formula

C12H15ClN2S

Molecular Weight

254.78 g/mol

IUPAC Name

4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole;hydrochloride

InChI

InChI=1S/C12H14N2S.ClH/c1-10-12(14-9-13-10)8-15-7-11-5-3-2-4-6-11;/h2-6,9H,7-8H2,1H3,(H,13,14);1H

InChI Key

QPYAFBODSHQDLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCC2=CC=CC=C2.Cl

Origin of Product

United States

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